Scopadulcic acid B

Description

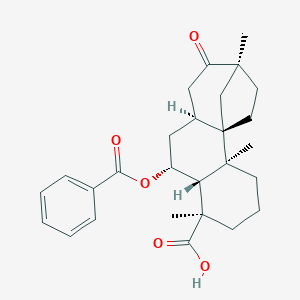

Structure

2D Structure

3D Structure

Properties

CAS No. |

114804-65-8 |

|---|---|

Molecular Formula |

C27H34O5 |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

(1S,2S,6R,7R,8R,10S,13S)-8-benzoyloxy-2,6,13-trimethyl-12-oxotetracyclo[11.2.1.01,10.02,7]hexadecane-6-carboxylic acid |

InChI |

InChI=1S/C27H34O5/c1-24-12-13-27(16-24)18(15-20(24)28)14-19(32-22(29)17-8-5-4-6-9-17)21-25(2,23(30)31)10-7-11-26(21,27)3/h4-6,8-9,18-19,21H,7,10-16H2,1-3H3,(H,30,31)/t18-,19+,21-,24-,25+,26-,27-/m0/s1 |

InChI Key |

DQBAMWXMUCSBLO-VSQBJKSGSA-N |

SMILES |

CC12CCC3(C1)C(CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |

Isomeric SMILES |

C[C@]12CC[C@]3(C1)[C@@H](C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |

Canonical SMILES |

CC12CCC3(C1)C(CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |

Synonyms |

scopadulcic acid B |

Origin of Product |

United States |

Origin and Isolation of Scopadulcic Acid B

Botanical Source and Geographical Distribution of Scoparia dulcis L.

Scopadulcic acid B is derived from Scoparia dulcis L., a perennial herb belonging to the Plantaginaceae family, although it is sometimes classified under the Scrophulariaceae family. researchgate.netiisc.ac.in Commonly known as sweet broomweed, licorice weed, or goat-weed, this plant is characterized by its serrated leaves, small white or bluish flowers, and a woody base. iisc.ac.ingbif.orgunc.edujircas.go.jp It typically grows as an erect shrubby weed, reaching heights of up to 5 feet, though it is often shorter. colplanta.orgwildflower.org

Native to tropical and subtropical America, Scoparia dulcis L. has become a pantropical species, now widely distributed across Asia, Africa, and the Americas. gbif.orgcolplanta.orgacs.org Its habitat includes wastelands, marshes, wet hammocks, flatwoods, river sandbars, and other disturbed, sunny areas. iisc.ac.inunc.educolplanta.org The plant is found in various countries, including but not limited to, Myanmar, India, China, Vietnam, Paraguay, and parts of the United States such as South Carolina, Florida, and Texas. gbif.orgunc.edujst.go.jpnih.gov In Colombia, it is found in numerous departments across the Amazonian, Andean, Orinoquian, and Pacific biogeographic regions. colplanta.org

Isolation Strategies and Characterization of this compound from Natural Sources

The isolation of this compound from Scoparia dulcis L. involves a series of sophisticated phytochemical techniques. The process typically begins with the collection of the aerial parts of the plant, which are then dried and extracted using organic solvents. acs.orgacs.org

One common method involves extracting the dried plant material with a solvent like 70% aqueous acetone. acs.org This initial extract is then subjected to partitioning with different solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their solubility. acs.orgacs.org Further purification is achieved through various chromatographic methods. mdpi.com These techniques separate the individual chemical constituents of the complex extract, allowing for the isolation of pure compounds like this compound. mdpi.com

Once isolated, the structure of this compound is elucidated using a combination of spectroscopic analyses. Techniques such as 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESI-MS) are instrumental in determining its complex tetracyclic structure. researchgate.net The stereochemistry of the molecule has been confirmed through methods like X-ray crystallography and circular dichroism (CD) spectroscopy. The structure of this compound was primarily elucidated by comparing its spectral data with that of the related compound, scopadulcic acid A. nih.gov

Research has also quantified the amount of this compound in different parts of the Scoparia dulcis plant. Studies using High-Performance Liquid Chromatography (HPLC) have shown that the compound accumulates in the young leaves of the plant. mdpi.com

Precursor Metabolism and Key Intermediates

The biosynthesis of this compound is a multi-step process that begins with a common building block for many terpenes and culminates in the formation of its complex tetracyclic structure. nih.gov The pathway originates from geranylgeranyl diphosphate (B83284) (GGPP), a C20 isoprenoid precursor. nih.govnih.gov

The initial and pivotal steps in the formation of the scopadulane skeleton are:

Geranylgeranyl Diphosphate (GGPP): This linear isoprenoid diphosphate serves as the universal precursor for the biosynthesis of diterpenoids. nih.govnih.gov In Scoparia dulcis, GGPP is directed towards the scopadulane pathway. nih.gov

syn-Copalyl Diphosphate (syn-CPP): The first committed step is the cyclization of the linear GGPP into the bicyclic intermediate, syn-copalyl diphosphate (syn-CPP). nih.govnih.govnih.gov This reaction establishes the initial ring system and the stereochemistry that is fundamental for the subsequent cyclizations. nih.gov

Scopadulanol: Following the formation of syn-CPP, a further cyclization cascade occurs to form the tetracyclic core. nih.govnih.gov This leads to the creation of scopadulan-13α-ol, a key intermediate referred to broadly as scopadulanol. nih.govnih.govnih.gov This tetracyclic alcohol is then believed to undergo a series of oxidative modifications to yield the final this compound molecule. idrblab.net

The proposed biosynthetic pathway highlights a conserved strategy in plant diterpene synthesis, where a class II diterpene synthase first creates a bicyclic intermediate, which is then used by a class I diterpene synthase to construct more complex skeletons. nih.gov

Diterpene Synthase Characterization and Functional Analysis

The construction of the complex carbon skeleton of this compound is orchestrated by specialized enzymes known as diterpene synthases (diTPSs). nih.gov Research into the medicinal plant Scoparia dulcis has led to the identification and characterization of the specific diTPSs that are key players in this biosynthetic pathway. nih.gov

Functional Roles of Specific Diterpene Synthases (e.g., SdCPS2, SdKSL1) in this compound Biosynthesis

Functional analyses have pinpointed two critical diterpene synthases, SdCPS2 and SdKSL1, as the primary enzymes responsible for assembling the core structure of this compound. nih.govnih.gov

SdCPS2 (syn-Copalyl Diphosphate Synthase 2) : This enzyme is a class II diTPS that catalyzes the initial cyclization of the linear precursor, geranylgeranyl diphosphate (GGPP), into the bicyclic intermediate, syn-copalyl diphosphate (syn-CPP). nih.govnih.govnih.gov SdCPS2 possesses the characteristic DxDD motif of class II diTPSs, which is crucial for protonating the substrate to initiate the cyclization reaction. nih.gov Its function as a syn-CPS is a committed step that channels metabolic flux towards the scopadulane family of diterpenoids. nih.gov

SdKSL1 (Kaurene Synthase-Like 1) : SdKSL1 is a class I diTPS that takes over from SdCPS2. nih.gov It catalyzes the intricate cyclization of syn-CPP to form the tetracyclic alcohol, scopadulan-13α-ol. nih.govnih.govnih.gov This reaction forms the characteristic four-ring skeleton of the scopadulane diterpenes. nih.gov The coordinated action of SdCPS2 and SdKSL1 represents a classic dual-enzyme system for diterpenoid biosynthesis in plants. nih.gov

Another related class I diTPS, SdKSL2, was also identified in S. dulcis. However, it naturally contains a nonsense mutation that renders it non-functional. nih.govnih.gov When this mutation was corrected (SdKSL2mut), the enzyme was able to produce syn-aphidicol-16-ene, a precursor to a different diterpene, scopadulin, demonstrating the functional divergence within this enzyme family. nih.govnih.gov

**Table 1: Functional Roles of Key Diterpene Synthases in *Scoparia dulcis***

| Enzyme | Class | Substrate | Product | Role in this compound Biosynthesis |

|---|---|---|---|---|

| SdCPS2 | Class II diTPS | Geranylgeranyl Diphosphate (GGPP) | syn-Copalyl Diphosphate (syn-CPP) | Catalyzes the first committed step. nih.gov |

| SdKSL1 | Class I diTPS | syn-Copalyl Diphosphate (syn-CPP) | Scopadulan-13α-ol | Forms the core tetracyclic skeleton. nih.govnih.gov |

Molecular Regulation of this compound Production

The biosynthesis of this compound is not static but is dynamically regulated by various molecular signals, allowing the plant to modulate its production in response to environmental or developmental cues. Elicitors, which are signal molecules that trigger physiological responses, play a significant role in this regulation.

Methyl Jasmonate-Mediated Induction of this compound Biosynthesis

Methyl jasmonate (MeJA), a well-known plant signaling molecule involved in defense responses, has been identified as a potent elicitor of this compound (SDB) production. When cultured tissues of S. dulcis are treated with MeJA, the synthesis of SDB is remarkably enhanced. Studies have shown that an optimal concentration of 10 µM MeJA leads to a significant stimulation of SDB accumulation, with the maximum concentration being reached approximately six days after treatment. Interestingly, while MeJA boosts the production of this specific diterpenoid, it concurrently suppresses the accumulation of other isoprenoids like chlorophylls (B1240455), carotenoids, and phytosterols, suggesting a targeted redirection of metabolic resources.

Calcium Signaling Transduction Pathways in Biosynthesis Enhancement

Evidence suggests that calcium signaling pathways are involved in the MeJA-induced enhancement of SDB biosynthesis. Calcium ions are ubiquitous second messengers in plant signal transduction, often mediating the cellular response to external stimuli like elicitors. The stimulation of SDB production by MeJA is thought to involve a calcium-dependent signaling cascade, which translates the external chemical signal into a downstream metabolic response. This indicates that the regulatory network controlling SDB synthesis is complex, integrating hormonal cues with intracellular signaling mechanisms.

Gene Expression Modulation in Response to Elicitors

The MeJA-induced increase in SDB production is directly linked to the up-regulation of the genes encoding the key biosynthetic enzymes. nih.gov Quantitative PCR (qPCR) studies have revealed that the expression levels of both SdCPS2 and SdKSL1 transcripts increase dramatically in S. dulcis leaves following treatment with MeJA. This coordinated up-regulation of the crucial diterpene synthase genes provides the enzymatic machinery necessary for the enhanced production of SDB. The accumulation of SDB in young leaves correlates with the highest expression levels of SdCPS2 and SdKSL1 in this tissue, further supporting the direct link between gene expression and compound synthesis. nih.govnih.gov This demonstrates that the regulation of SDB biosynthesis occurs at the transcriptional level, where elicitors like MeJA act as molecular switches to turn on the relevant biosynthetic genes.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 11729855 |

| Geranylgeranyl Diphosphate | 447277 |

| syn-Copalyl Diphosphate | 5281991 |

| Scopadulanol (Scopadulan-13α-ol) | Not available in PubChem |

Biotechnological Applications for Enhanced Scopadulcic Acid B Production

1 Genetic and Metabolic Engineering

The elucidation of the SDB biosynthetic pathway has been a critical first step toward its enhanced production through genetic manipulation. High-throughput RNA-seq analysis of S. dulcis has successfully identified the key enzymes responsible for SDB synthesis. metabolomicsworkbench.orgnih.gov The pathway begins with geranylgeranyl diphosphate (B83284) (GGPP) from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway and proceeds through crucial cyclization steps. nih.govnih.gov

Key identified genes include:

syn-Copalyl Diphosphate Synthase (SdCPS2): This class II diterpene synthase catalyzes the initial cyclization of the precursor GGPP into syn-copalyl diphosphate (syn-CPP). metabolomicsworkbench.orgnih.govnih.gov

Kaurene Synthase-Like 1 (SdKSL1): This class I diterpene synthase is responsible for the second cyclization, converting syn-CPP into the tetracyclic intermediate, scopadulan-13α-ol. nih.govnih.gov

Cytochrome P450s (CYP450s): A suite of 79 full-length CYP450 genes has been discovered, some of which are believed to perform the final redox modifications to the scopadulane skeleton to produce SDB. metabolomicsworkbench.orgnih.gov

The expression of SdCPS2 and SdKSL1 is highest in the young leaves of S. dulcis, which corresponds to the site of greatest SDB accumulation. nih.gov This knowledge provides a clear target for genetic engineering. Future strategies could involve the overexpression of these key synthase genes and relevant CYP450s in S. dulcis or their heterologous expression in more easily cultivated organisms, such as yeast or bacteria, to create microbial factories for SDB production. metabolomicsworkbench.orgnih.govwikipedia.org

2 Plant Tissue Culture and Elicitation

Plant tissue culture offers a controlled environment for producing SDB, independent of geographical and climatic constraints. Leaf organ cultures of S. dulcis have been established as a viable production platform. nih.gov A significant breakthrough in this area has been the use of elicitors—compounds that stimulate secondary metabolite production—to boost yields.

Methyl jasmonate (MeJA) has been identified as a potent elicitor for SDB synthesis. nih.govnih.gov Research shows that MeJA treatment can selectively and remarkably enhance the production of SDB while suppressing the accumulation of other isoprenoids like chlorophylls (B1240455) and β-sitosterol. nih.gov The optimal concentration for this stimulation was found to be 10 μM, with the maximum SDB concentration observed six days after treatment. nih.gov

Further investigation into the signaling cascade revealed that MeJA's effect is mediated by calcium (Ca2+) and calmodulin (CaM). nih.gov Key findings include:

Treatment with a Ca2+ channel blocker (verapamil) resulted in a dose-dependent inhibition of MeJA-enhanced SDB production. nih.gov

Application of a Ca2+ ionophore (A23187) , which increases intracellular calcium, stimulated SDB production even without MeJA. nih.gov

A calmodulin antagonist (trifluoperazine) also diminished the stimulatory effect of MeJA, confirming the role of this calcium-binding protein in the signal transduction pathway. nih.gov

This detailed understanding of the regulatory network allows for more targeted approaches to enhance production in vitro.

3 Bioreactor Technology and Culture Optimization

To move from laboratory-scale to larger-scale production, researchers have explored advanced culture systems and optimization techniques. Response surface methodology (RSM) has been successfully employed to optimize the constituents of the Murashige and Skoog (MS) liquid medium for leaf organ cultures. fishersci.fi This statistical approach allowed for the identification of precise concentrations of growth regulators and nutrients to achieve an enriched SDB content of 9.89 ± 0.98 mg g−1 fresh weight in micropropagated plants. fishersci.fi

A significant leap in yield has been demonstrated using cell immobilization in a bioreactor. wikipedia.org By immobilizing suspension culture-derived S. dulcis cells on a Luffa sponge matrix, both the yield and the production rate were dramatically increased compared to standard shake flask cultures. wikipedia.org

| Culture System | Yield of SDB (mg/g of cells) | Incubation Time | Reference |

|---|---|---|---|

| Shake Flask Culture | 50.85 | 30 days | wikipedia.org |

| Luffa Sponge Bioreactor | 350.57 | 19 days | wikipedia.org |

This seven-fold increase in production, achieved in a shorter time frame, highlights the immense potential of combining cell immobilization with bioreactor technology for the commercial production of this compound. wikipedia.org

Chemical Synthesis and Analogues of Scopadulcic Acid B

Total Synthetic Methodologies for Scopadulcic Acid B

Later, in 1995, Ziegler and Wallace reported alternative total syntheses of both (±)-scopadulcic acid B and (±)-scopadulcic acid A, utilizing an advanced common intermediate, which further solidified the structural understanding of these related natural products. acs.org Overman's group also developed a second-generation approach that culminated in the synthesis of both natural (-)-scopadulcic acid A and its enantiomer. nih.gov

The intricate pathway developed by Overman for (±)-scopadulcic acid B involved several key transformations to assemble the complex tetracyclic core. acs.orgthieme-connect.com Although the extensive length of this synthesis makes it impractical for large-scale production of SDB, it provided access to simpler analogues that demonstrated inhibitory activity against H+,K+-ATPase. acs.org

Key Synthetic Transformations

The successful construction of the scopadulan skeleton hinged on the strategic implementation of powerful chemical reactions. Two particularly crucial transformations in Overman's synthesis were the divinylcyclopropane-cycloheptadiene rearrangement and a tandem Heck cyclization cascade. acs.orgthieme-connect.com

Divinylcyclopropyl Rearrangement : This rearrangement was instrumental in constructing the seven-membered ring found within the core structure of this compound. thieme-connect.combeilstein-journals.org The process, formally a [4+3]-cycloaddition, involves the thermal isomerization of a 1,2-divinylcyclopropane to form a cycloheptadiene. wikipedia.orguni-konstanz.de In the synthesis, a carefully prepared cyclopropane (B1198618) intermediate was heated to induce the rearrangement, yielding a key cycloheptenone. thieme-connect.comthieme-connect.com This transformation is driven by the thermodynamic release of ring strain from the three-membered cyclopropane ring. wikipedia.org The Overman group had previously utilized this powerful reaction in the total synthesis of other complex natural products. beilstein-journals.org

Tandem Heck Cyclizations : The intramolecular Heck reaction is a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene. wikipedia.org A standout feature of the this compound synthesis was the use of a double or tandem Heck cyclization to form the tetracyclic core of the molecule. acs.orgresearchgate.net A dienyl aryl iodide intermediate was treated with a palladium catalyst, triggering a cascade of two sequential intramolecular cyclizations. acs.orgwikipedia.org The first, a 6-exo cyclization, established a quaternary carbon center and formed a neopentyl σ-palladium intermediate, which then underwent a second, 5-exo cyclization to complete the polycyclic ring system. wikipedia.org This elegant cascade reaction formed two rings and two stereocenters in a single, high-yielding step (80-85% combined yield for the resulting enones). acs.orgresearchgate.net

| Transformation | Description | Role in Synthesis |

| Divinylcyclopropyl Rearrangement | A thermal isomerization of a 1,2-divinylcyclopropane to a cycloheptadiene. | Construction of the seven-membered cycloheptene (B1346976) ring. thieme-connect.combeilstein-journals.org |

| Tandem Heck Cyclization | A palladium-catalyzed cascade of two intramolecular cyclizations (6-exo followed by 5-exo). | Formation of the core tetracyclic scopadulan ring system from a dienyl aryl iodide precursor. acs.orgwikipedia.orgacs.org |

Semisynthesis and Derivatization of this compound Analogues

Beyond total synthesis, researchers have explored the semisynthesis and derivatization of this compound and related compounds to investigate structure-activity relationships. These studies have generated a library of analogues with modified functionalities. uv.esresearchgate.net

One study reported the synthesis and antiviral properties of several analogues that were functionalized at the C-6, C-7, and C-13 positions. researchgate.net The findings revealed that the presence of polar groups at the C-13 position was important for biological activity. researchgate.net In contrast, the stereochemistry at the C-8 position was found to be less critical for antiviral effects. researchgate.net

Other derivatization efforts have focused on modifying the carboxylic acid group. For instance, a methyl ester of this compound was found to be the most potent inhibitor of gastric H+,K+-ATPase among a series of 30 compounds tested in one study, highlighting the impact of this functional group on activity. researchgate.net Simpler analogues produced during the initial total synthesis efforts also showed promise as inhibitors of this proton pump. acs.org Additionally, 4-epi-scopadulcic acid B, an epimer at the C-4 position, has been isolated and studied, showing reduced H+,K+-ATPase inhibition compared to SDB. researchgate.netacs.org

Exploration of Rearranged Diterpene Skeletons (e.g., Scopadurosane)

Synthetic studies targeting scopadulane-type molecules have also led to the serendipitous discovery of novel rearranged carbon skeletons. During synthetic efforts toward thyrsiflorin C, a related natural product, a p-toluenesulfonic acid-catalyzed rearrangement yielded an unexpected product. uv.es

This new compound possessed a novel diterpene framework that was named "scopadurosane," as its carbon skeleton appeared to be a hybrid of the scopadulane and rosane (B1243671) structures. uv.es Following this discovery, an optimized synthesis for the parent scopadurosane molecule and several of its derivatives was developed. These rearranged compounds were then evaluated for biological activity, with several demonstrating antiviral activity against Herpes Simplex Virus type 2 (HSV-2). uv.es This exploration demonstrates how synthetic chemistry can not only provide access to target natural products but also uncover new molecular architectures with potential therapeutic value.

Mechanistic Research on Biological Activities of Scopadulcic Acid B

Antitumor and Anticarcinogenic Mechanisms of Scopadulcic Acid B

This compound has demonstrated notable potential in combating cancer through multiple pathways, including the inhibition of tumor promotion, suppression of tumor formation, modulation of cellular signaling, and direct cytotoxic effects against malignant cells.

Inhibition of Tumor Promoter-Induced Phospholipid Synthesis in Cellular Models

Research has shown that this compound can inhibit the effects of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov In cultured cells, this compound was found to suppress the TPA-enhanced synthesis of phospholipids, a critical process for cell growth and proliferation. nih.govscialert.net This inhibitory action on phospholipid metabolism suggests a mechanism by which this compound counteracts the tumor-promoting signals initiated by agents like TPA. nih.govnih.gov

Suppression of Tumor Formation in Experimental Animal Models

The antitumor-promoting activity of this compound has been confirmed in in vivo studies. In mice initiated with the carcinogen 7,12-dimethylbenz[a]anthracene, subsequent treatment with TPA promoted the development of skin tumors. nih.govscialert.net However, the administration of this compound was found to effectively suppress this TPA-induced skin tumor formation. nih.govscialert.net Notably, the potency of this compound in these studies proved to be stronger than that of other natural antitumor-promoting terpenoids like glycyrrhetinic acid. nih.gov Further in vivo research on mice with Ehrlich ascites tumor cells showed that oral administration of this compound prolonged the median survival time. acs.org

Modulation of Nitric Oxide Production in Malignant Cell Lines

Studies on the immunomodulatory effects of compounds from Scoparia dulcis have provided insights into the potential role of this compound in modulating nitric oxide (NO) production. While a direct study on this compound's effect on NO in malignant cells is not detailed in the provided results, related research on extracts and other isolated compounds from the same plant shows a reduction in NO production in macrophage cell lines. nih.govresearchgate.net For instance, the triterpenoid (B12794562) glutinone, also isolated from Scoparia dulcis, showed a weak inhibitory effect on NO production. researchgate.net This suggests that compounds from this plant can influence inflammatory pathways, which are often dysregulated in cancer.

Antiviral Mechanisms of this compound

In addition to its anticancer properties, this compound has been investigated for its antiviral capabilities, particularly against Herpes Simplex Virus Type 1 (HSV-1).

Interference with Early Stages of Viral Growth (e.g., Herpes Simplex Virus Type 1)

This compound has been found to inhibit the replication of HSV-1 in vitro, demonstrating a therapeutic index of 16.7. researchgate.netnih.gov The mechanism of action is not a direct virucidal effect or the inhibition of virus attachment to host cells. scialert.netnih.gov Instead, single-cycle replication experiments have indicated that this compound interferes with the early events of viral growth. researchgate.netnih.govscience.govscience.gov This interference may involve processes such as the fusion of the viral envelope with the plasma membrane, the transport of capsids through nuclear pores, and the release of viral DNA into the nucleus. nih.gov In vivo studies using a hamster model of primary corneal HSV-1 infection showed that both oral and intraperitoneal administration of this compound effectively prolonged the appearance of herpetic lesions and increased survival time. researchgate.netnih.gov

Computational and In Silico Binding Affinities with Viral Targets (e.g., SARS-CoV-2 Main Protease, Spike Protein, ACE2 Receptor)

Computational studies have explored the potential of this compound as an inhibitor of key SARS-CoV-2 proteins. Molecular docking simulations revealed that this compound exhibits a notable binding affinity for the SARS-CoV-2 main protease (Mpro), spike glycoprotein (B1211001) (SGp), and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govarxiv.orgijcrt.org

In one study, this compound demonstrated the highest dock score with the spike glycoprotein when compared to fifteen other medicinally important phytochemicals and two FDA-approved drugs, hydroxychloroquine (B89500) and paracetamol. arxiv.orgijcrt.org Another in silico analysis identified this compound as having the lowest interaction energy (−8.8 Kcal/Mol) with the main protease (Mpro) among 35 biomolecules isolated from Scoparia dulcis. scirp.orgscirp.org This binding energy was lower than that of the reference antiviral drugs nelfinavir (B1663628) and remdesivir. scirp.orgscirp.org

Further molecular docking studies have corroborated these findings, showing that this compound binds effectively to the active sites of RdRp, ACE2, and the spike glycoprotein. arxiv.orgoa.mg The binding energies were calculated to be -8.6 kcal/mol for RdRp, -8.2 kcal/mol for ACE2, and -8.8 kcal/mol for the spike glycoprotein. arxiv.org These in silico results suggest that this compound has the potential to interfere with viral entry and replication. nih.govarxiv.org

Interactive Table: In Silico Binding Affinities of this compound with SARS-CoV-2 Targets

| Target Protein | Binding Energy (kcal/mol) | Reference(s) |

| Main Protease (Mpro) | -8.8 | scirp.orgscirp.org |

| Spike Glycoprotein (SGp) | -8.8 | arxiv.org |

| ACE2 Receptor | -8.2 | arxiv.org |

| RNA-dependent RNA polymerase (RdRp) | -8.6 | arxiv.org |

Synergistic Potentiation with Established Antiviral Agents (e.g., Acyclovir (B1169), Ganciclovir)

Research has indicated that this compound can enhance the efficacy of established antiviral drugs. Specifically, it has been shown to work synergistically with acyclovir and ganciclovir, particularly in the context of Herpes Simplex Virus (HSV) thymidine (B127349) kinase (TK) gene therapy systems. drugs.comcosmosscholars.com This synergistic activity is attributed to the activation of viral thymidine kinase by a related compound, scopadulcic acid C, which potentiates the antiviral effects of acyclovir and ganciclovir. drugs.comcosmosscholars.com While direct studies on this compound's synergistic action are part of the broader investigation into Scoparia dulcis constituents, the findings on related compounds highlight a potential mechanism for enhancing antiviral therapies. drugs.comcosmosscholars.com

Enzymatic Inhibition and Cellular Signaling Pathways

Inhibition of Gastric H+/K+-ATPase and Proton Transport Mechanisms

This compound is a notable inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. nih.govnih.govstuartxchange.org It inhibits the K+-dependent adenosine (B11128) triphosphatase (ATPase) activity of the enzyme with an IC50 value in the range of 20-30 microM. nih.govrjpbcs.com This inhibition also extends to the proton transport into gastric vesicles. nih.govstuartxchange.org

The mechanism of inhibition by this compound is reversible and specific. nih.govrsc.org It acts as a mixed-type inhibitor concerning the activating cation, K+. nih.gov The compound works by lowering the affinity of the H+/K+-ATPase for K+ and decreasing the maximum velocity of ATP hydrolysis. nih.gov This is achieved by stabilizing the K+-form (E2K form) of the enzyme, thereby inhibiting the K+-dependent dephosphorylation step without affecting the phosphorylation step. nih.govnih.gov This mechanism differs from irreversible inhibitors like omeprazole (B731) and competitive inhibitors like SCH 28080. nih.gov

Modulation of Protein Kinase Activity in Signal Transduction

While direct and extensive research on this compound's modulation of a wide range of protein kinases is limited, its known interactions with cellular processes suggest an influence on signal transduction pathways. For instance, its antitumor-promoting activity involves the inhibition of effects induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), a known activator of protein kinase C (PKC). cosmosscholars.com this compound has been shown to suppress TPA-enhanced phospholipid synthesis in cultured cells. cosmosscholars.com In silico studies have also indicated that isolates from Scoparia dulcis, including this compound, can induce apoptosis through the activation of the caspase-9 pathway, which is a key component of intracellular signaling cascades. nih.gov

Metabolic Regulatory Mechanisms

Influence on Blood Glucose Homeostasis in Preclinical Models

Studies on the extracts of Scoparia dulcis, which contains this compound, have demonstrated a positive influence on blood glucose homeostasis in preclinical models. In diabetic rats, administration of S. dulcis extract led to a significant reduction in blood glucose levels. nih.gov A gradual hypoglycemic effect was observed, with a maximum reduction of 67.8% after six weeks of application. nih.gov The plant's extracts are believed to exert their antidiabetic effects through various mechanisms, including the inhibition of α-amylase and α-glucosidase, which delays carbohydrate digestion and reduces postprandial hyperglycemia. iosrphr.org Furthermore, some compounds from Scoparia dulcis have been noted to enhance insulin (B600854) sensitivity and regulate blood glucose levels. iosrphr.org

Impact on Serum Lipid Profiles (e.g., Cholesterol, Triglycerides)

Preclinical research indicates that this compound, a major diterpenoid from the plant Scoparia dulcis, may play a role in modulating lipid metabolism. Studies using extracts of S. dulcis, which contains this compound, have shown notable effects on serum lipid profiles in animal models of diabetes. ijnrd.orgresearchgate.net In streptozotocin-induced diabetic rats, oral administration of an aqueous extract of S. dulcis for six weeks led to a significant reduction in serum levels of total cholesterol and triglycerides. researchgate.net These findings suggest a potential antihyperlipidemic effect, which is critical in managing metabolic disorders where elevated lipid levels are a common complication. researchgate.netnih.gov The extract also demonstrated an ability to decrease low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol, contributing to a more favorable anti-atherogenic profile. researchgate.netresearchgate.net

Table 1: Effect of Scoparia dulcis Extract on Serum Lipid Parameters in Diabetic Rats

| Parameter | Control Group | Diabetic Group (untreated) | Diabetic Group (treated with S. dulcis extract) |

| Total Cholesterol | Normal | Significantly Increased | Significantly Decreased |

| Triglycerides | Normal | Significantly Increased | Significantly Decreased |

| LDL Cholesterol | Normal | Significantly Increased | Significantly Decreased |

| HDL Cholesterol | Normal | Significantly Decreased | Increased towards Normal |

This table is a representation of findings from preclinical studies and does not imply human results.

Enhancement of Endogenous Antioxidant Enzyme Activities

This compound, as a component of Scoparia dulcis extracts, has been associated with the enhancement of the body's natural antioxidant defense systems. In studies involving diabetic rats, the administration of these extracts helped to counteract oxidative stress by boosting the activity of key endogenous antioxidant enzymes. nih.gov Specifically, the treatment was found to prevent the decline of enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). researchgate.netnih.gov These enzymes are crucial for neutralizing harmful reactive oxygen species (ROS), which are often overproduced in metabolic diseases and contribute to cellular damage. wikipedia.org By maintaining the levels and activity of these protective enzymes, this compound may help mitigate the oxidative damage associated with conditions like diabetes. researchgate.net

Preclinical Investigations on Carbohydrate Metabolism Enzymes (e.g., α-glucosidase)

Research has identified this compound and its derivatives as potent inhibitors of carbohydrate metabolism enzymes, particularly α-glucosidase. An in vitro study highlighted that 4-epi-scopadulcic acid B, an isomer of this compound, demonstrated a significantly stronger inhibitory effect on α-glucosidase than the commonly used anti-diabetic drug, acarbose. nih.gov The half-maximal inhibitory concentration (IC50) for 4-epi-scopadulcic acid B was 14.6 ± 1.5 μM, whereas for acarbose, it was 3760 ± 157.2 μM, indicating a much higher potency for the natural compound. nih.gov By inhibiting α-glucosidase, these compounds can delay the breakdown and absorption of carbohydrates in the intestine, which in turn helps to manage post-meal blood glucose spikes. mims.com

Table 2: Comparative α-glucosidase Inhibitory Activity

| Compound | IC50 Value (μM) |

| 4-epi-Scopadulcic acid B | 14.6 ± 1.5 |

| Acarbose (Positive Control) | 3760 ± 157.2 |

Data from in vitro analysis. nih.gov

Modulation of Bone Resorption and Osteoclast Formation in In Vitro Models

This compound has been investigated for its effects on bone metabolism, specifically its ability to inhibit bone resorption and the formation of osteoclasts, the cells responsible for bone breakdown. physiology.orgresearchgate.net In vitro studies have demonstrated that this compound and its derivatives can directly suppress bone resorption. physiology.orgscience.gov For instance, research on lead-stimulated bone resorption in cultured bone tissues showed that this compound was one of the agents capable of inhibiting this process. researchgate.netepa.gov This suggests that the compound interferes with the mechanisms that lead to the formation and activation of osteoclasts. researchgate.net The ability to modulate osteoclast activity points to a potential role for this compound in research related to bone-loss disorders.

Structure Activity Relationship Sar of Scopadulcic Acid B and Its Analogues

Influence of Specific Functional Groups on Biological Activities

The presence and nature of specific functional groups on the scopadulane skeleton are critical determinants of biological activity. Key groups that have been studied for their impact include the carboxyl, benzoyl, acetyl, and oxime functionalities.

Carboxyl Group: The carboxyl group at the C-18 position in ring A is considered necessary for relevant antiviral activity. acs.org Studies on scopadulcic acids A, B, and scopadulciol have highlighted the importance of this group in conjunction with the benzoyl group at C-6 for maintaining antiviral properties. acs.org Furthermore, methylation of the carboxyl group has been shown to markedly enhance the inhibitory activity against hog gastric H+,K+-ATPase. nih.govresearchgate.net

Benzoyl Group: The benzoyl group located at the C-6 position is another crucial feature for the biological activity of scopadulcic acid B. It is considered necessary for significant antiviral activity. acs.org Debenzoylation, the removal of this group, leads to a reduction in inhibitory activity against gastric H+,K+-ATPase. nih.govresearchgate.net The benzoyl group at C-6, along with substituents at C-18, may also contribute to the molecule's selective cytotoxicity against tumor cell lines. acs.orguv.es

Acetyl and Oxime Groups: Introduction of an acetyl or oxime group at the C-13 or C-18 position has been found to significantly enhance the inhibitory activity against hog gastric H+,K+-ATPase. nih.govresearchgate.net However, for antiviral activity against Herpes Simplex Virus (HSV), a hydroxyl group at C-13 is preferred over an acetyl group. acs.org

The following table summarizes the influence of these functional groups on the biological activities of this compound analogues.

| Functional Group | Position | Influence on Biological Activity |

| Carboxyl | C-18 | Necessary for significant antiviral activity. acs.org Methylation enhances H+,K+-ATPase inhibition. nih.govresearchgate.net |

| Benzoyl | C-6 | Crucial for antiviral activity. acs.org Its removal reduces H+,K+-ATPase inhibition. nih.govresearchgate.net |

| Acetyl | C-13/C-18 | Enhances H+,K+-ATPase inhibition. nih.govresearchgate.net Less effective than a hydroxyl group for antiviral activity. acs.org |

| Oxime | C-13/C-18 | Markedly enhances H+,K+-ATPase inhibition. nih.govresearchgate.netresearchgate.net |

Impact of Stereochemistry on Activity

The three-dimensional arrangement of atoms, or stereochemistry, within the scopadulane framework also plays a role in its biological effects, although some positions are more critical than others.

Stereochemistry at C-8: Interestingly, the stereochemistry at the C-8 position does not appear to be critical for the antiviral activity of this compound analogues. researchgate.netuv.esmolaid.com An analogue with an inverted stereochemistry at C-8 (an 8α-scopadulane structure) still exhibited anti-HSV-2 activity comparable to other active compounds. acs.orguv.es This suggests a degree of flexibility in the interaction with its biological target in this region of the molecule.

Significance of Polar Groups at Specific Positions

The presence of polar groups at certain positions on the scopadulane skeleton is a key factor for biological activity, particularly for antiviral effects.

Polar Groups at C-13: A polar substituent at the C-13 position is essential for preserving antiviral activity. acs.orgresearchgate.netuv.esmolaid.comuv.esresearchgate.net Specifically, a hydroxyl group at C-13 is crucial. acs.org Replacing this hydroxyl group with a carbonyl group leads to lower antiviral activity, and esterification of the hydroxyl group results in a complete loss of activity. acs.orguv.es These findings underscore the importance of a hydrogen-bonding donor at this position for effective antiviral action. researchgate.netuv.es

Polar Groups at C-7: In contrast to the C-13 position, the introduction of a polar group at the C-7 position generally leads to a partial or even complete loss of antiviral activity. acs.orguv.es This indicates that a non-polar environment at C-7 is preferable for this particular biological effect.

Comparative SAR with Related Diterpenoids

To better understand the structural requirements for activity, it is useful to compare the SAR of this compound with that of related diterpenoids, including scopadulciol, thyrsiflorins, and aphidicolin-like structures.

Scopadulciol: Scopadulciol, which is structurally similar to this compound, also exhibits biological activity, including inhibition of gastric H+,K+-ATPase. nih.govacs.org Studies on scopadulciol and its derivatives have reinforced the findings regarding the importance of the benzoyl group and modifications at C-13 for activity. nih.gov

Thyrsiflorins: Thyrsiflorins, isolated from plants of the genus Calceolaria, share the same carbon framework as scopadulcic acids. uv.esuv.es However, they often differ in their substitution patterns. For instance, thyrsiflorin C, which has a polar group at C-7, shows a complete loss of antiviral activity, highlighting the negative impact of polarity at this position. acs.orguv.es

Aphidicolin-like Structures: The scopadulane diterpenes, including this compound, have a structural resemblance to aphidicolin, a known inhibitor of eukaryotic DNA polymerase α. acs.orguv.es This similarity suggests that the cytotoxic and antiviral activities of scopadulane diterpenes might be related to the inhibition of DNA polymerase(s). acs.orguv.es However, the exact mechanisms of action can differ, as this compound is thought to interfere with early events in virus growth, while scopadulciol may inhibit viral protein synthesis at later stages. acs.orguv.es

The table below provides a comparative overview of the structural features and their impact on the activity of these related diterpenoids.

| Compound/Class | Key Structural Features | Impact on Biological Activity |

| This compound | Carboxyl at C-18, Benzoyl at C-6, Polar group at C-13. acs.orgnih.gov | Essential for antiviral and H+,K+-ATPase inhibitory activities. acs.orgnih.gov |

| Scopadulciol | Lacks the carboxyl group at C-18 compared to this compound. nih.gov | Inhibits H+,K+-ATPase; modifications at C-13 affect activity. nih.gov |

| Thyrsiflorins | Same carbon skeleton as scopadulcic acids, but different substitution patterns (e.g., polar group at C-7). uv.esuv.es | Polarity at C-7 leads to loss of antiviral activity. acs.orguv.es |

| Aphidicolin | Tetracyclic diterpenoid with a different ring system. acs.orguv.es | Potent inhibitor of DNA polymerase α. acs.orguv.es |

Advanced Research Methodologies and Future Directions

Genomic and Transcriptomic Approaches in Scopadulcic Acid B Research (e.g., High-throughput RNA Sequencing)

Genomic and transcriptomic approaches, particularly high-throughput RNA sequencing (RNA-seq), have been pivotal in unraveling the biosynthetic pathway of this compound (SDB) in Scoparia dulcis. researchgate.netnih.gov These methodologies allow for a comprehensive analysis of the genes and their expression levels, providing insights into the complex enzymatic reactions that lead to the formation of SDB and other bioactive diterpenoids. researchgate.netdntb.gov.ua

A significant breakthrough in SDB research was the use of RNA-seq to analyze the transcriptome of Scoparia dulcis. This led to the identification of numerous unique transcripts and unigenes. researchgate.netnih.gov Among these, researchers successfully identified genes encoding for diterpene synthases (diTPSs), which are crucial enzymes in the biosynthesis of diterpenes. nih.gov Specifically, a putative syn-copalyl diphosphate (B83284) synthase (SdCPS2) and two kaurene synthase-like (SdKSLs) genes were discovered. researchgate.netnih.gov Further investigations revealed that SdCPS2 catalyzes the cyclization of geranylgeranyl diphosphate (GGPP) to syn-copalyl diphosphate (syn-CPP), and SdKSL1 subsequently converts syn-CPP to scopadulan-13α-ol, a key intermediate in the SDB biosynthesis pathway. researchgate.net

In addition to diTPSs, a large number of cytochrome P450 (CYP450) genes were also identified through RNA-seq. researchgate.netnih.gov The expression patterns of certain CYP450s were found to be associated with the expression of SdCPS2 and SdKSL1, suggesting their involvement in the modification of the diterpene skeleton. researchgate.netnih.gov The identification of these candidate genes is a critical step towards understanding the complete biosynthetic machinery of SDB.

The insights gained from these genomic and transcriptomic studies are not purely academic. They lay the groundwork for the genetic engineering of Scoparia dulcis or the heterologous production of SDB in microbial systems. researchgate.netnih.gov By understanding and manipulating the expression of key biosynthetic genes, it may be possible to enhance the production of this valuable compound. Furthermore, these approaches have confirmed that the biosynthesis of SDB primarily follows the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.

Future research will likely focus on the functional characterization of the remaining candidate genes to fully elucidate the entire SDB biosynthetic pathway. This knowledge can then be applied to develop optimized production strategies for SDB and other related diterpenoids.

Computational Chemistry and Molecular Modeling for Target Identification and Ligand Design

Computational chemistry and molecular modeling have emerged as indispensable tools in this compound (SDB) research, facilitating the identification of potential molecular targets and guiding the design of novel ligands with improved therapeutic properties. nih.govscirp.org These in silico approaches offer a rapid and cost-effective means to predict the binding affinity and interaction mechanisms of SDB with various biological macromolecules, thereby accelerating the drug discovery process. scirp.org

One of the prominent applications of molecular modeling in SDB research is in the field of virology. Molecular docking simulations have been employed to investigate the inhibitory potential of SDB against key viral proteins. For instance, studies have shown that SDB exhibits a good binding affinity towards the RNA-dependent RNA polymerase (RdRp) and the spike protein of SARS-CoV-2, as well as the human angiotensin-converting enzyme 2 (ACE2) receptor, suggesting its potential as an antiviral agent. nih.gov In one study, SDB demonstrated the lowest interaction energy with the main protease (Mpro) of SARS-CoV-2 among several biomolecules isolated from Scoparia dulcis, indicating a strong inhibitory potential. scirp.org

Beyond virology, molecular docking has also been used to explore the antidiabetic properties of SDB. In silico analyses have investigated the interaction of SDB with α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net These studies revealed that SDB shows a favorable binding constant and low free energy when docked with α-glucosidase, providing a molecular basis for its potential antihyperglycemic effects. researchgate.net

The process of molecular docking involves predicting the preferred orientation of a ligand (in this case, SDB) when bound to a specific target protein. scirp.org This allows researchers to visualize the binding mode and identify the key amino acid residues involved in the interaction. mdpi.com This information is crucial for understanding the mechanism of action and for designing new molecules with enhanced binding affinity and selectivity.

Furthermore, computational approaches are not limited to target identification. They can also be used in the design and synthesis of SDB analogs. For example, computational chemistry can help optimize reaction conditions and predict the outcome of key chemical transformations, thereby improving the efficiency of synthetic routes.

The integration of computational chemistry and molecular modeling with experimental studies provides a powerful platform for advancing SDB research. Future directions in this area will likely involve the use of more sophisticated computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of SDB-protein complexes and to obtain a more accurate prediction of binding affinities. researchgate.net These advanced computational approaches will undoubtedly play a crucial role in the development of SDB-based therapeutics.

Development of Advanced Analytical Methods for Detection and Quantification in Complex Biological Matrices

The development of robust and sensitive analytical methods is crucial for the accurate detection and quantification of this compound (SDB) in complex biological matrices such as plasma, tissues, and plant extracts. nih.gov These methods are essential for pharmacokinetic studies, quality control of herbal preparations, and for establishing a clear relationship between the concentration of SDB and its pharmacological effects. researchgate.net

High-performance liquid chromatography (HPLC) has been a cornerstone in the analysis of SDB. researchgate.net HPLC methods, often coupled with ultraviolet (UV) detection, have been developed for the determination of SDB in various samples. For instance, an HPLC method was developed to quantify SDB in the tissues of Scoparia dulcis, revealing that the highest concentrations are typically found in the leaves. researchgate.net

Pharmacokinetic studies in rats have relied on sensitive analytical methods to measure SDB concentrations in plasma over time. nih.gov These studies, which often involve the administration of SDB or its sodium salt, have provided valuable information on the absorption, distribution, metabolism, and elimination (ADME) of the compound. nih.gov The data generated from these analyses have been used to develop pharmacokinetic models that describe the behavior of SDB in the body. nih.gov

In addition to HPLC-UV, more advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and LC-tandem mass spectrometry (LC-MS/MS) are increasingly being employed for the analysis of SDB. mdpi.com These methods offer higher sensitivity and selectivity, which is particularly important when dealing with the low concentrations of SDB often encountered in biological samples. The use of mass spectrometry allows for the unambiguous identification and quantification of SDB, even in the presence of interfering substances.

The table below summarizes some of the analytical techniques used in SDB research:

| Analytical Technique | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Quantification of SDB in plant tissues and herbal extracts. | researchgate.net, researchgate.net |

| HPLC with UV Detection | Pharmacokinetic studies of SDB in animal models. | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of SDB in complex biological matrices. | mdpi.com |

Future research in this area will likely focus on the development of even more sensitive and high-throughput analytical methods. This could include the use of ultra-high-performance liquid chromatography (UHPLC) to reduce analysis time and improve resolution, as well as the application of novel sample preparation techniques to enhance the recovery of SDB from complex matrices. The development of such methods will be critical for advancing our understanding of the pharmacology and therapeutic potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.